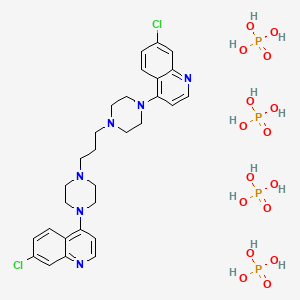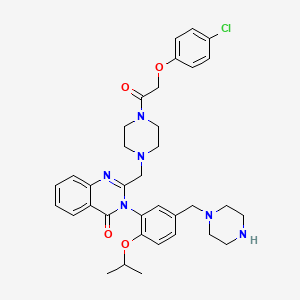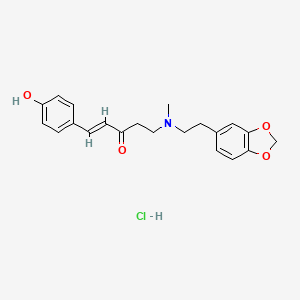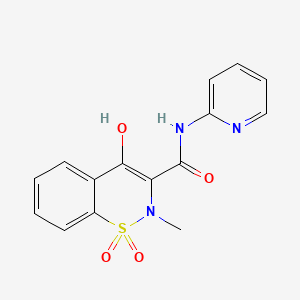
PQR530
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PQR530は、強力で経口生物学的利用能が高く、脳貫通性を有する、ホスホイノシチド3-キナーゼとラパマイシンの哺乳類標的タンパク質複合体1および2のデュアル阻害剤です。 細胞増殖、成長、生存に関与するシグナル伝達経路を阻害することにより、顕著な抗腫瘍活性を示します .
科学的研究の応用
PQR530 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
Biology: Investigated for its effects on cell proliferation, growth, and survival in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant activation of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies
作用機序
PQR530は、ホスホイノシチド3-キナーゼとラパマイシンの哺乳類標的タンパク質複合体1および2の活性を阻害することにより、その効果を発揮します。この阻害は、細胞増殖、成長、生存に関与する下流のシグナル伝達経路の抑制につながります。 この化合物は、これらのキナーゼのATP結合部位に結合し、その活性化とその後の標的タンパク質のリン酸化を阻害します .
生化学分析
Biochemical Properties
PQR530 plays a crucial role in biochemical reactions by inhibiting the activity of PI3K isoforms and mTOR complexes. It interacts with various enzymes, proteins, and other biomolecules involved in the PI3K/AKT/mTOR signaling pathway. The compound exhibits excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of AKT and S6K . This inhibition disrupts the downstream signaling events that promote cell growth and survival, thereby exerting anti-tumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PI3K isoforms and mTOR complexes. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing their activation . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT and S6K, resulting in the suppression of cell growth and proliferation . Additionally, this compound has been shown to exhibit excellent selectivity and potency in inhibiting PI3K and mTOR activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and minimal degradation, maintaining its inhibitory effects on PI3K and mTOR signaling pathways for several hours after administration . Long-term studies have shown that this compound can effectively inhibit tumor growth in in vitro and in vivo models, with sustained anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as increased insulin and blood glucose levels have been observed, which are treatable class effects of PI3K inhibitors . The compound exhibits dose-proportional pharmacokinetics, with higher doses resulting in increased concentrations in plasma and brain tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling cascade. It interacts with enzymes such as PI3K isoforms and mTOR complexes, inhibiting their activity and disrupting the downstream signaling events that regulate cell growth and metabolism . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-tumor effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good oral bioavailability and excellent brain penetration, allowing it to reach efficacious concentrations in both plasma and brain tissues . The compound’s distribution is facilitated by its interactions with transporters and binding proteins, which help in its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K isoforms and mTOR complexes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. This compound does not appear to undergo significant post-translational modifications that would alter its subcellular localization .
準備方法
合成経路と反応条件
PQR530は、ヒンジ領域と親和性結合置換基の体系的な修飾を含む、堅牢な合成経路を通じて合成されます。 最適化された合成経路により、わずか4ステップでthis compoundの多グラム量に迅速にアクセスできます .
工業的生産方法
This compoundの工業的生産には、高度な化学合成技術が使用され、高純度と高収率が保証されます。 この化合物は、前臨床および臨床開発のために大量に生産されています .
化学反応の分析
反応の種類
PQR530は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。
還元: この化合物は、還元されて還元誘導体になります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
生成される主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、異なる生物活性を示す可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: ホスホイノシチド3-キナーゼとラパマイシンの哺乳類標的タンパク質経路の阻害を研究するためのツール化合物として使用されています。
生物学: さまざまな細胞株における細胞増殖、成長、生存への影響について調査されています。
医学: ホスホイノシチド3-キナーゼとラパマイシンの哺乳類標的タンパク質経路の異常な活性化を伴う癌やその他の疾患の治療のための潜在的な治療薬として研究されています。
類似化合物との比較
類似化合物
PQR309: ホスホイノシチド3-キナーゼとラパマイシンの哺乳類標的タンパク質の別のデュアル阻害剤ですが、効力と選択性のプロファイルが異なります。
ブパリシブ: 独特な薬物動態特性を有するクラスIホスホイノシチド3-キナーゼの特異的阻害剤。
コパンリシブ: 異なる活性スペクトルを有するホスホイノシチド3-キナーゼの阻害剤
独自性
PQR530は、その高い効力、選択性、脳貫通能力により、他に類を見ません。細胞アッセイで優れた活性を示し、前臨床モデルで顕著な抗腫瘍効果を示します。 ホスホイノシチド3-キナーゼとラパマイシンの哺乳類標的タンパク質複合体1および2のデュアル阻害により、これらの経路を研究し、新しい治療戦略を開発するための貴重なツールとなっています .
特性
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)










